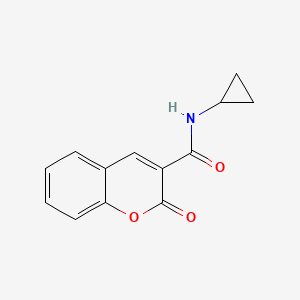
N-cyclopropyl-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-oxochromene-3-carboxamide: is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a cyclopropyl group and a carboxamide moiety in this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-oxochromene-3-carboxamide typically involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides. One common method involves the reaction of zinc enolate, prepared from 1,1-dibromo-3,3-dimethylbutan-2-one, with N-substituted 2-oxochromene-3-carboxamides. This reaction yields 1-(2,2-dimethyl-propanoyl)-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides as single isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including cyclopropanation, substitution, and reduction reactions. The cyclopropanation reaction is particularly notable, where zinc enolate reacts with the compound to form cyclopropyl derivatives .
Common Reagents and Conditions:
Cyclopropanation: Zinc enolate prepared from 1,1-dibromo-3,3-dimethylbutan-2-one.
Substitution: Various nucleophiles can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions include cyclopropyl derivatives and substituted chromene carboxamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential antimicrobial and antifungal activities.
- Studied for its cytotoxic effects on cancer cell lines .
Medicine:
- Potential therapeutic applications due to its biological activities.
- Studied as a potential inhibitor of enzymes such as 5-lipoxygenase .
Industry:
- Potential use in the development of new pharmaceuticals and agrochemicals.
- Studied for its potential applications in material science.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-2-oxochromene-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential inhibitory activity against 5-lipoxygenase suggests that it may interfere with the enzyme’s active site, thereby inhibiting its function .
Comparison with Similar Compounds
- N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-cyclohexyl-2-oxochromene-3-carboxamide
- N-benzyl-2-oxochromene-3-carboxamide
Comparison: N-cyclopropyl-2-oxochromene-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential. For example, the cyclopropyl group can influence the compound’s ability to interact with specific molecular targets, potentially enhancing its biological activity .
Properties
IUPAC Name |
N-cyclopropyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(14-9-5-6-9)10-7-8-3-1-2-4-11(8)17-13(10)16/h1-4,7,9H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAWWZLPCHXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
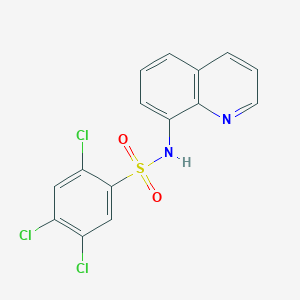
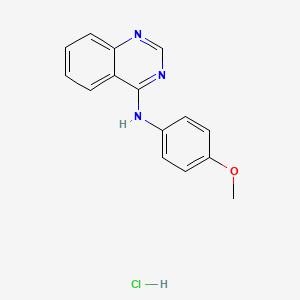
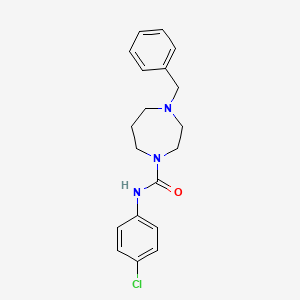
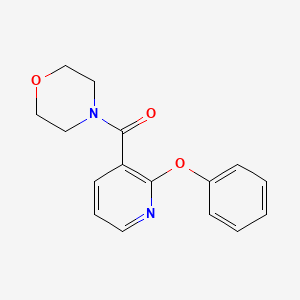
![N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)
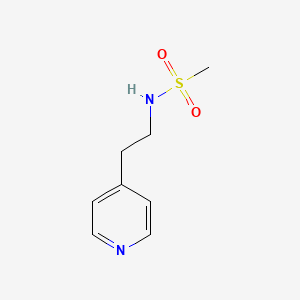
![1-[(2-Fluorophenyl)acetyl]-5-(2-methyl-1,3-thiazol-4-yl)indoline](/img/structure/B7481160.png)
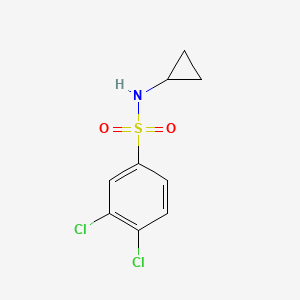
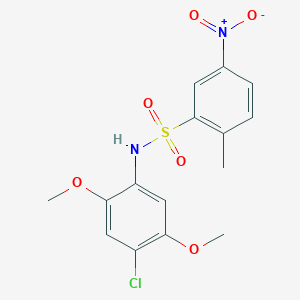
![Ethyl 4-[4-[(3,5-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7481195.png)

![3-bromo-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B7481210.png)
![N-[(2-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7481212.png)
